(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
CAS No.: 2098158-21-3
Cat. No.: VC3207812
Molecular Formula: C13H11FN2O2
Molecular Weight: 246.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098158-21-3 |
|---|---|
| Molecular Formula | C13H11FN2O2 |
| Molecular Weight | 246.24 g/mol |
| IUPAC Name | (E)-3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C13H11FN2O2/c14-12-3-1-2-10(6-12)8-16-9-11(7-15-16)4-5-13(17)18/h1-7,9H,8H2,(H,17,18)/b5-4+ |
| Standard InChI Key | NGODNZRVMMOSQX-SNAWJCMRSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)F)CN2C=C(C=N2)/C=C/C(=O)O |
| SMILES | C1=CC(=CC(=C1)F)CN2C=C(C=N2)C=CC(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)F)CN2C=C(C=N2)C=CC(=O)O |
Introduction
Chemical Structure and Properties
(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid is an organic compound characterized by a pyrazole ring connected to a propenoic acid moiety with a 3-fluorophenyl substituent. This compound has several identifiable characteristics that define its chemical identity and behavior.
Basic Identification
The compound has the following identifying properties:
| Property | Value |
|---|---|
| CAS Number | 2098158-21-3 |
| Molecular Formula | C₁₃H₁₁FN₂O₂ |
| Molecular Weight | 246.24 g/mol |
| IUPAC Name | (E)-3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]prop-2-enoic acid |
The structure features a central pyrazole ring with a 3-fluorophenylmethyl group attached to one of the nitrogen atoms. The prop-2-enoic acid (acrylic acid) side chain is connected to the 4-position of the pyrazole ring with an E (trans) configuration at the double bond .
Structural Features
The molecular architecture of this compound consists of three main components:
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A pyrazole heterocyclic core
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A 3-fluorophenylmethyl substituent
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A trans-configured propenoic acid chain
The presence of the fluorine atom at the meta position of the phenyl ring likely influences the compound's lipophilicity and metabolic stability. The pyrazole ring contributes to the compound's aromatic character, while the carboxylic acid group provides a site for potential hydrogen bonding and derivatization reactions.
Synthesis Methods
While the search results don't provide a complete synthesis pathway specifically for this compound, we can infer potential synthetic routes based on similar pyrazole-containing compounds.
General Synthetic Approach
The synthesis of pyrazole derivatives with similar structures typically involves multiple steps:
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Formation of the pyrazole core structure
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Functionalization of the pyrazole ring at the 4-position
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Introduction of the 3-fluorophenylmethyl group at the N1 position
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Addition of the propenoic acid side chain through aldol condensation or related reactions
Comparable Synthetic Routes
Based on the synthesis methods used for related compounds, a potential synthetic pathway might involve an aldol condensation reaction. Similar compounds have been synthesized using the following approach:
"A mixture of 3-aryl-1-phenylpyrazol-4-carboxaldehyde and 3-acetylpyridine in methanolic solution of sodium hydroxide was stirred for 24 h at room temperature. The resultant precipitate was filtered off, washed with water, dried, and crystallized from ethanol or N,N-dimethylformamide" .
For our target compound, the reaction would likely involve a 1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-carboxaldehyde intermediate reacting with an appropriate reagent to form the propenoic acid side chain .
| Compound | Structural Feature | Observed Activity | Cancer Cell Line | IC₅₀ Value (μM) |
|---|---|---|---|---|
| 4a | Unsubstituted phenyl | Cytotoxic | Caco-2 | 32.30±0.65 |
| 4b | 4-F-phenyl | Cytotoxic | Caco-2 | 23.09±0.93 |
| 4d | 3-Br-phenyl | Cytotoxic | Caco-2 | 30.28±2.01 |
The presence of halogen substituents (particularly fluorine) at specific positions on the aromatic ring appears to enhance cytotoxic activity against cancer cell lines. The compound 4b with a para-fluorine substituent showed greater cytotoxicity (IC₅₀ = 23.09±0.93 μM) compared to the unsubstituted compound 4a (IC₅₀ = 32.30±0.65 μM) .
Given that our compound of interest has a meta-fluoro substituent, it might exhibit biological activity profiles similar to compound 4d (with a meta-bromo substituent), which showed an IC₅₀ value of 30.28±2.01 μM against the Caco-2 cell line.
Comparison with Related Compounds
The structural features of (2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid can be compared with related compounds to better understand its potential properties and applications.
Structural Analogs
Several structurally related compounds have been reported in the literature:
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(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid (CID 5374719): This compound shares the pyrazole-propenoic acid scaffold but features different substituents on the pyrazole ring (ethyl and methyl groups instead of a fluorophenylmethyl group) .
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N-[(3-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine (CID 122168589): This compound contains the same 3-fluorophenylmethyl substituent but connected to a differently functionalized pyrazole core with an amine group instead of a propenoic acid chain .
Comparative Properties
Comparing our compound of interest with these related structures reveals important differences:
| Compound | Molecular Weight | LogP (Calculated) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| Our compound | 246.24 g/mol | ~2.5-3.0 (est.) | 1 | 4 |
| CID 5374719 | 180.20 g/mol | Lower | 1 | 4 |
| CID 122168589 | 247.31 g/mol | 2.9 | 1 | 3 |
The presence of the fluorine atom in our compound likely enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs. Additionally, the propenoic acid functionality provides a handle for further chemical modifications that could tune the compound's physicochemical and biological properties .
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